10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate
Description
This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with a trifluoromethylsulfonyloxy (triflate) group at position 17 and an acetate ester at position 2. Its stereochemistry (3S,8R,9S,10R,13S,14S) is critical for biological activity, as minor stereochemical deviations can drastically alter receptor binding and metabolic stability.
Properties
IUPAC Name |
[10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O5S/c1-13(26)29-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(21(17,3)11-9-18(16)20)30-31(27,28)22(23,24)25/h4,7,15-18H,5-6,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIVSCZCJRGEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features can be utilized to design inhibitors or activators for specific biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The trifluoromethylsulfonyloxy group, in particular, is known to enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can form strong interactions with proteins and enzymes, modulating their activity. The acetate group may also play a role in the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-3-(((trifluoromethyl)sulfonyl)oxy)-...-yl Acetate (Compound 2)
- Key Differences :
- Substituents : Contains a pentafluoropentylthio group and a longer alkyl chain at position 5.
- Bioactivity : Designed as a SERD with enhanced oral bioavailability. The pentafluoropentylthio group increases lipophilicity, improving membrane permeability compared to the target compound’s simpler alkyl/acyl groups .
- Synthesis : Prepared via triflic anhydride-mediated sulfonation, similar to the target compound, but with >95% purity achieved via HPLC .
[10,13-Dimethyl-17-(6-methylheptan-2-yl)-...-yl] 3-(Methyl-5-pentylfuran-2-yl)propanoate (EA34)
- Key Differences: Ester Group: Features a furan-containing propanoate ester instead of acetate. Bioactivity: Exhibits insecticidal properties due to the furan moiety, which interacts with insect neural receptors. The target compound’s triflate group may instead target mammalian steroid receptors .
- Physicochemical Properties : Higher logP due to the pentylfuran group, suggesting greater hydrophobicity than the target compound .
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-yl Acetate
- Key Differences: Side Chain: A branched 6-methylheptan-2-yl group at position 17 instead of the triflate group. Applications: Used in cholesterol derivative studies for antimicrobial activity.
- Safety Profile : Classified with hazard statements H302 (oral toxicity) and H315 (skin irritation), indicating higher acute toxicity compared to the triflate-containing target compound .
Target Compound
- Hypothesized Mechanism : The triflate group may act as a leaving group, enabling nucleophilic displacement to generate active metabolites. Its stereochemistry aligns with SERDs like fulvestrant, suggesting estrogen receptor antagonism .
- Advantages : Triflate’s electron-withdrawing nature enhances stability under physiological conditions compared to hydroxyl or unmodified esters .
Pyridinyl Analogues (e.g., Abiraterone Derivatives)
- Key Contrast : Pyridinyl substituents (e.g., in abiraterone derivatives) enable cytochrome P450 17A1 (CYP17A1) inhibition for prostate cancer therapy. The target compound’s triflate group lacks this enzymatic targeting capability but may excel in receptor downregulation .
Biological Activity
The compound 10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate (CAS: 115375-60-5) is a complex steroid derivative notable for its potential biological activities. This article reviews its biological activity based on available studies and data.
Chemical Structure and Properties
- Molecular Formula : C22H29F3O5S
- Molecular Weight : 462.52 g/mol
- IUPAC Name : (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- CAS Number : 115375-60-5
The compound is characterized by a trifluoromethylsulfonyl group that may influence its biological interactions and mechanisms of action.
The biological activity of this compound is primarily linked to its role as an inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), which plays a critical role in steroidogenesis. By inhibiting this enzyme:
- Hormonal Regulation : The compound reduces androgen production in the body.
- Antitumor Activity : It has shown potential in treating androgen-dependent cancers such as prostate cancer by lowering testosterone levels that fuel tumor growth.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study indicated that compounds similar to this one exhibited significant anticancer activity against various cancer cell lines with IC50 values ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells .
- The mechanism involves the suppression of STAT3 signaling pathways which are often upregulated in cancers .
-
Selectivity and Potency :
- Research has demonstrated that modifications in the structure of steroid derivatives can enhance selectivity for specific targets like SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), leading to improved therapeutic profiles .
- The trifluoromethylsulfonyl group plays a crucial role in enhancing the lipophilicity and bioavailability of the compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H29F3O5S |
| Molecular Weight | 462.52 g/mol |
| CAS Number | 115375-60-5 |
| Biological Activity | CYP17A1 Inhibition |
| IC50 against cancer cells | 1.65 - 5.51 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
